2-Methylhex-5-enal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

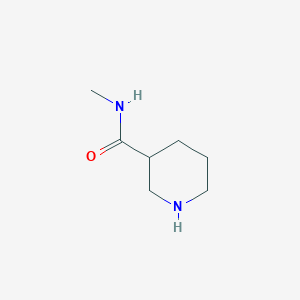

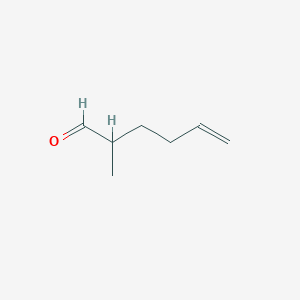

2-Methylhex-5-enal is a chemical compound with the CAS Number: 154779-70-1 . It has a molecular weight of 112.17 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C7H12O/c1-3-4-5-7(2)6-8/h3,6-7H,1,4-5H2,2H3 . This indicates that the molecule consists of 7 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

This compound is a colorless liquid . It has a characteristic odor . The initial boiling point and boiling range is 189 °C . The flash point is 63 °C .Applications De Recherche Scientifique

Catalytic and Stoichiometric Lewis Acid Participation

2-Methylhex-5-enal has been studied in the context of ene cyclizations leading to menthol analogues. It was found that catalytic quantities of methylaluminium bis(phenoxide) and other reagents can lead to a Meerwein-Pondorff-Verley reaction, influencing the oxidation-reduction process of the compound (Braddock & Brown, 2000).

Asymmetric Synthesis and Lewis Acid Mediated Reactions

The asymmetric synthesis of this compound demonstrated that key alkylation steps can lead to significant competing O-alkylation. This has implications for Type II carbonyl ene cyclisation of the aldehyde, affecting the synthesis process and the purity of the end product (Braddock & Brown, 2000).

Decomposition and Isomerization Studies

Research on the decomposition and isomerization of 5-methylhex-1-yl radical, which is closely related to this compound, has revealed intricate details about the kinetics and reaction mechanisms. This provides valuable insights into the stability and reactivity of such compounds under varying conditions (Awan et al., 2010).

Copolymerization with Ziegler‐Natta Catalysts

Studies on the copolymerization of styrene with 5-methylhex-1-ene, a compound similar to this compound, have shown how copolymers can be created with specific reactivity ratios. This has applications in the field of polymer chemistry, particularly in the creation of materials with tailored properties (Anderson, Burnett & Tait, 1962).

MINDO/3 Calculations on Cyclization

MINDO/3 calculations on the cyclization of hex-5-enyl radical, including variants like 2-Methylhex-5-enyl, have contributed to the understanding of the electronic and steric effects in these reactions. This research is significant in theoretical chemistry for predicting reaction pathways and rates (Canadell & Igual, 1985).

Safety and Hazards

Mécanisme D'action

Target of Action

2-Methylhex-5-enal is primarily used as a flavoring agent . Its primary targets are the olfactory receptors in the nasal cavity, which are responsible for the sense of smell. When inhaled, this compound interacts with these receptors, triggering a signal that the brain interprets as a specific aroma.

Analyse Biochimique

Cellular Effects

Given its chemical structure, it may influence cell function by interacting with various cell signaling pathways, influencing gene expression, and affecting cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

Therefore, information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently unavailable .

Transport and Distribution

Therefore, information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently unavailable .

Subcellular Localization

Therefore, information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable .

Propriétés

IUPAC Name |

2-methylhex-5-enal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-3-4-5-7(2)6-8/h3,6-7H,1,4-5H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDSJBMHTRDRBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2995835.png)

![2-[2-(piperidin-1-ylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2995838.png)

![(3Ar,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carbonitrile](/img/structure/B2995841.png)

![7-Bromo-2-methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2995844.png)

![(E)-5-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2995847.png)

![1-Phenyl-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2995854.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6-methylpyrimidine](/img/structure/B2995856.png)